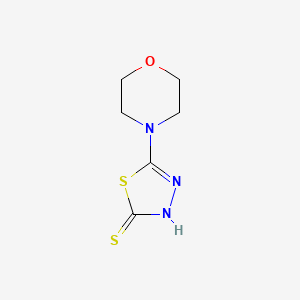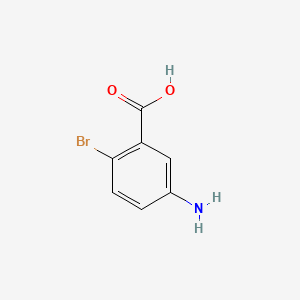
5-Amino-2-bromobenzoic acid
概要
説明
5-Amino-2-bromobenzoic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization in Chemistry
5-Amino-2-bromobenzoic acid has been utilized in the synthesis of novel metal(II) complexes, specifically with first transition metal series like Cu(II), Ni(II), Co(II), Zn(II), and Mn(II). These complexes have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with the Cu(II) complex exhibiting the highest activity (Desai & Parekh, 2021).
Advanced Spectroscopic Analysis
In spectroscopy, this compound has been the subject of in-depth studies using techniques like FT-IR, FT-Raman, and UV spectra. These studies have provided insights into the molecular conformation, vibrational and electronic transition analysis of this compound (Karabacak & Cinar, 2012).
Molecular Structure and Properties
Research on the molecular structure and properties of derivatives of this compound has been conducted. For instance, studies on 2-amino-5-bromo-benzoic acid methyl ester have explored aspects like vibrational wave numbers, hydrogen bond formation, and charge transfer within the molecule (Balamurugan, Charanya, Sampathkrishnan & Muthu, 2015).
Pharmaceutical Research
In the pharmaceutical field, derivatives of this compound have been studied for their potential as anti-inflammatory agents. Newer N-substituted anthranilic acid derivatives have been synthesized and evaluated for their anti-inflammatory efficacy and acute toxicity, revealing some compounds with promising inflammation inhibitory activity (Sharma, Srivastava & Kumar, 2002).
Safety and Hazards
5-Amino-2-bromobenzoic acid is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .
作用機序
Target of Action
It’s a brominated derivative of anthranilic acid , which is known to interact with various enzymes and receptors in the body.
Mode of Action
The molecule’s most mechanically active parts are the carboxyl and amine groups . They exhibit rocking, swinging, and every kind of mechanical motion beside H immigrations between each other .
Pharmacokinetics
Its water solubility at 25°c is estimated to be 1873 mg/l , which could influence its absorption and bioavailability.
Result of Action
It’s known that 2-amino-5-bromobenzoic acid displays plant growth-regulator activity and is used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .
生化学分析
Biochemical Properties
5-Amino-2-bromobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The amino group in this compound can participate in hydrogen bonding and electrostatic interactions with active sites of enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in aromatic amino acid metabolism, such as aminotransferases, by forming hydrogen bonds with the enzyme’s active site residues. Additionally, the bromine atom can engage in halogen bonding, further influencing the compound’s binding affinity and specificity .
Cellular Effects
This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound may affect the expression of genes involved in stress response and detoxification pathways. For example, it could modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins. This modulation can lead to changes in cellular redox status and impact cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The amino group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can result in enzyme inhibition or activation, depending on the enzyme and the context of the reaction. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced antioxidant response or improved metabolic function. At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to aromatic amino acid metabolism. It can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of metabolites that may further participate in cellular processes. The compound’s interactions with cofactors such as pyridoxal phosphate (vitamin B6) are crucial for its metabolic conversion and subsequent biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For instance, it may be taken up by cells via amino acid transporters and subsequently bind to intracellular proteins that facilitate its localization and accumulation. The compound’s distribution can influence its biological activity, with higher concentrations in specific tissues or cellular compartments leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may localize to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications may also play a role in directing this compound to particular subcellular compartments, thereby influencing its activity and function .
特性
IUPAC Name |
5-amino-2-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXDUVBQBNYSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377799 | |
| Record name | 5-Amino-2-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-02-0 | |
| Record name | 5-Amino-2-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
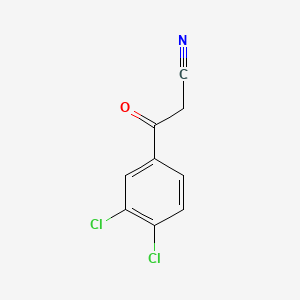
![2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1271426.png)
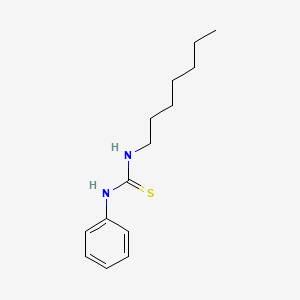
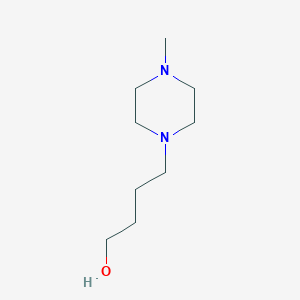
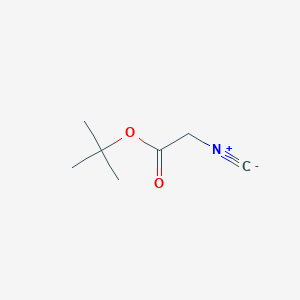
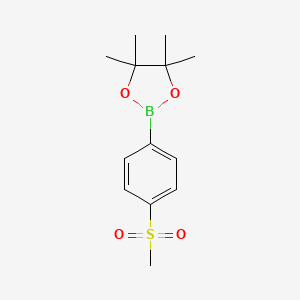
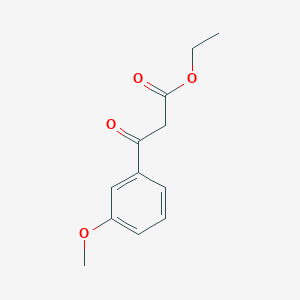
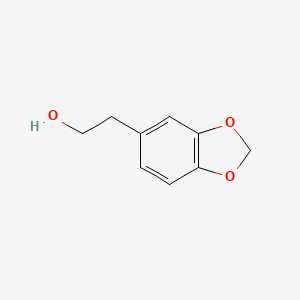

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)


